molecular formula C20H17ClN2O3S B2848395 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide CAS No. 333431-41-7

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B2848395
CAS No.: 333431-41-7
M. Wt: 400.88
InChI Key: NVDOHLBCACUBHB-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is a benzamide derivative featuring a sulfamoyl group (-SO₂NH-) linked to a 2-methylphenyl substituent and a chloro (-Cl) group at the 4-position of the benzamide core (Figure 1).

Properties

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDOHLBCACUBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Formation of the Benzamide Backbone

The N-phenylbenzamide group is synthesized via amide coupling :

  • Activation of carboxylic acid : 4-Chloro-3-sulfamoylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
  • Coupling with aniline : The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form the benzamide bond .

Table 2: Amide Coupling Parameters

ReactantsActivatorSolventBaseYieldSource
4-Chloro-3-sulfamoylbenzoyl chloride + anilineSOCl₂DCMEt₃N82%
Analogous benzoyl chlorides + aryl aminesEDCl/HOBtDMFDIPEA70–90%

Functional Group Reactivity

  • Chloro substituent : The 4-chloro group is inert under mild conditions but participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., methoxide) at elevated temperatures .
  • Sulfamoyl group : Resists hydrolysis in acidic/basic media but undergoes cleavage with strong reducing agents (e.g., LiAlH₄) .
  • Benzamide linkage : Stable under physiological conditions but hydrolyzes in concentrated HCl or NaOH at reflux .

Key Reaction Challenges

  • Steric hindrance : Bulky 2-methylphenyl and N-phenyl groups slow sulfonylation and amidation kinetics .
  • Byproducts : Competing N-acylation or sulfonate ester formation requires stringent anhydrous conditions .

Spectroscopic Validation

  • ¹H-NMR : Singlet at δ 9 ppm confirms H-6 in the benzothiazole core .
  • IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfamoylbenzamide derivatives, including 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide, exhibit promising anticancer properties. A study published in Nature highlighted the synthesis of novel compounds that demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antiviral Properties

Another significant application is in the field of antiviral research. A patent (US9399619B2) describes sulfamoylbenzamide derivatives as potential antiviral agents against hepatitis B virus (HBV). The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication and providing a therapeutic avenue for HBV infections .

Data Tables

The following table summarizes key studies and their findings related to the applications of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide:

Study ReferenceApplication AreaKey Findings
AnticancerExhibited cytotoxicity against colon and breast cancer cell lines through apoptosis induction.
AntiviralDemonstrated potential as an antiviral agent against HBV by inhibiting viral replication.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide was conducted using various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Mechanism of Action in Viral Inhibition

In vitro studies demonstrated that this compound could effectively inhibit HBV replication. The mechanism involved interference with viral protein synthesis, leading to reduced viral loads in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfamoyl Group Variations
  • 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (Compound 17): Structure: Features a 4-methylphenylsulfamoyl group and a methoxy (-OCH₃) substituent on the benzamide core. Activity: Exhibited 51.253% inhibition of PD-L1 in ELISA assays, with low cytotoxicity (safe for fibroblast cell lines) .
  • 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide :

    • Structure : Replaces the 2-methylphenylsulfamoyl group with a pyrimidinylsulfamoyl moiety.
    • Implications : Pyrimidine rings often enhance DNA/RNA binding or kinase inhibition, suggesting divergent biological targets compared to the target compound .
  • 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide :

    • Structure : Incorporates a furanylmethylsulfamoyl group and a hydroxy (-OH) substituent on the benzamide’s phenyl ring.
    • Implications : The hydroxy group may improve solubility, while the furan moiety could influence metabolic stability .
Benzamide Core Modifications
  • 4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide: Structure: Substitutes the sulfamoyl group with a nitro (-NO₂) group. Implications: Nitro groups are electron-withdrawing and may increase reactivity or cytotoxicity, as seen in nitroaromatic anticancer agents .
  • N-Phenylbenzamide Derivatives (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, Compound 1e): Structure: Lacks the sulfamoyl group but includes amino (-NH₂) and methoxy substituents. Activity: Demonstrated potent anti-EV71 activity (IC₅₀ = 5.7–12 μM) with low cytotoxicity (TC₅₀ = 620 μM) . Comparison: The target compound’s sulfamoyl group may enhance binding to viral or cellular targets, but the absence of amino/methoxy groups could reduce antiviral efficacy.
Anticancer and Immunomodulatory Potential
  • Sulfamoyl derivatives, such as Compound 17, show promising PD-L1 inhibition, a key immune checkpoint target in cancer therapy .
  • Chlorine substituents, as in the target compound, are associated with enhanced antiparasitic activity in kinetoplastid-targeting benzamides (e.g., activity against Trypanosoma cruzi and Leishmania donovani) .
Antimicrobial and Antiviral Activity
  • N-Phenylbenzamides with halogen substituents (e.g., chloro, bromo) exhibit broad-spectrum antibacterial and antifungal activities, likely due to interference with microbial membrane integrity or enzyme function .
  • Sulfamoyl groups generally enhance potency compared to amides, as observed in imidazotetrazine derivatives .

Biological Activity

4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide (CAS No. 333431-41-7) is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible applications in enzyme inhibition and therapeutic interventions. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is C20H17ClN2O3SC_{20}H_{17}ClN_{2}O_{3}S with a molecular weight of 400.89 g/mol. The synthesis typically involves several steps:

  • Formation of Acid Chloride : 4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride.
  • Amide Formation : The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form 4-chloro-N-phenylbenzamide.
  • Sulfamoylation : This intermediate is then reacted with 2-methylbenzenesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound .

The biological activity of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is primarily attributed to its ability to interact with specific enzymes. It may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access and reducing enzyme activity. The sulfamoyl group enhances binding through hydrogen bonding with amino acid residues, which is crucial for its inhibitory effects on various biological targets .

Anticancer Activity

Research indicates that compounds similar to 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby impeding tumor growth . The potential of this compound as a RET kinase inhibitor has also been explored, suggesting it may have applications in cancer therapy by targeting specific signaling pathways involved in cell proliferation .

Comparative Analysis

A comparison of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide with similar compounds reveals its unique structural attributes:

CompoundUnique FeaturesBiological Activity
4-Chloro-N-phenylbenzamide Lacks sulfamoyl groupLimited versatility
3-[(2-Methylphenyl)sulfamoyl]-N-phenylbenzamide Lacks chloro groupAffects reactivity
4-Chloro-3-[(2-Methylphenyl)sulfamoyl]benzoic acid Contains carboxylic acid groupAltered chemical properties

The presence of both the chloro and sulfamoyl groups in 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide enhances its reactivity and potential applications in synthetic chemistry and biological research.

Case Studies

Several studies have documented the biological effects of sulfonamide derivatives, providing insights into their mechanisms:

  • Inhibition of DHFR : A study demonstrated that benzamide riboside reduced NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR .
  • RET Kinase Inhibition : Research on novel benzamide derivatives indicated significant inhibition of RET kinase activity, which is crucial for certain types of cancer therapies .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Sulfamoylation : Reacting 4-chloro-3-nitrobenzoic acid derivatives with 2-methylphenylsulfonamide under nucleophilic conditions, using bases like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0–5°C to control exothermic reactions .
  • Amidation : Coupling the sulfamoylated intermediate with aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at room temperature .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol yields >95% purity.

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.3 ppm (methyl group on sulfamoyl), and δ 10.1 ppm (amide NH) .
    • HRMS : Molecular ion [M+H]⁺ at m/z 413.05 (calculated for C₂₀H₁₇ClN₂O₃S) .
  • Elemental Analysis : C 58.2%, H 4.1%, N 6.8% (theoretical) .

Advanced: What crystallographic methods resolve contradictions in reported bond lengths?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical:

  • Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) at 290 K. Key parameters:

    ParameterValue
    Space GroupP2₁/c
    a, b, c (Å)25.02, 5.37, 8.13
    α, β, γ (°)90, 98.5, 90
    R-factor<0.05
  • Discrepancy Resolution : Anomalous C–S bond lengths (e.g., 1.76 Å vs. expected 1.81 Å) are addressed by checking for twinning or disorder using PLATON .

Advanced: How to design structure-activity relationship (SAR) studies for sulfamoyl benzamides?

Methodological Answer:
SAR requires systematic variation of substituents and assay correlations:

  • Modifications :
    • Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess sulfamoyl H-bonding .
    • Substitute chloro with fluoro to probe steric effects .
  • Assays :
    • Enzyme Inhibition : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration .
    • Cellular Uptake : Radiolabel with ¹⁴C and quantify accumulation in HeLa cells via scintillation counting .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based (e.g., DNSA) and HPLC-based methods .
  • Purity Verification : Use DSC (melting point >215°C) and LC-MS (purity >98%) to exclude degradation products .
  • Control Experiments : Test metabolites (e.g., hydrolyzed sulfamoyl derivatives) to rule off-target effects .

Basic: What solvents and conditions optimize reaction yields?

Methodological Answer:

  • Solvent Selection :
    • Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation by stabilizing intermediates .
    • Low-temperature Et₂O minimizes side reactions during amidation .
  • Catalysis :
    • DMAP (4-dimethylaminopyridine) accelerates acylation by 30% .

Advanced: How to predict metabolic stability using computational tools?

Methodological Answer:

  • Software : Use Schrödinger Suite or ADMET Predictor for:
    • CYP450 Metabolism : Identify vulnerable sites (e.g., para-chloro for oxidation) .
    • Half-life Estimation : LogP (2.8) and PSA (89 Ų) correlate with hepatic clearance .
  • Validation : Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .

Advanced: What strategies improve crystallinity for SCXRD?

Methodological Answer:

  • Crystallization : Slow evaporation from methanol/acetic acid (5:2) at 4°C yields diffraction-quality crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N₂ .
  • Data Processing : Use SHELXE for experimental phasing and OLEX2 for model building .

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